molecular formula C10H14N2O2 B2591393 2-[4-(2-Aminoethoxy)phenyl]acetamide CAS No. 50714-62-0

2-[4-(2-Aminoethoxy)phenyl]acetamide

Cat. No. B2591393
CAS RN: 50714-62-0
M. Wt: 194.234
InChI Key: RJHOBUHNUIBRHM-UHFFFAOYSA-N
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Description

“2-[4-(2-Aminoethoxy)phenyl]acetamide” is a chemical compound with the IUPAC name N-[4-(2-aminoethoxy)phenyl]acetamide . It has a molecular weight of 194.23 .


Molecular Structure Analysis

The InChI code for “2-[4-(2-Aminoethoxy)phenyl]acetamide” is 1S/C10H14N2O2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) . This indicates that the molecule consists of a phenyl ring attached to an acetamide group and an aminoethoxy group .


Physical And Chemical Properties Analysis

The compound “2-[4-(2-Aminoethoxy)phenyl]acetamide” has a molecular weight of 194.23 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Antioxidant and Radical Scavenging Activity Phenolic derivatives such as acetaminophen, salicylate, and 5-aminosalicylate have been studied for their antioxidant properties. These compounds exhibit different levels of activity in inhibiting lipid peroxidation and scavenging peroxyl radicals, with 5-aminosalicylate showing potent radical scavenger activity and strong antioxidant activity of chain-breaking type. This suggests potential applications in protecting against oxidative stress-related damage (Dinis, Maderia, & Almeida, 1994).

Catalytic Degradation of Environmental Contaminants Amorphous Co(OH)2 nanocages have been investigated as efficient catalysts for the degradation of acetaminophen in wastewater, highlighting the role of such materials in enhancing the removal of pharmaceutical contaminants through advanced oxidation processes. This research underscores the importance of developing new materials and methods for environmental remediation (Qi et al., 2020).

Anticancer Drug Development The synthesis and structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been explored for its potential as an anticancer agent. Molecular docking analysis targeting the VEGFr receptor suggests its application in designing novel anticancer drugs (Sharma et al., 2018).

Metabolic Phenotyping in Clinical Studies Research on acetaminophen metabolism and hepatotoxicity has employed metabolic phenotyping, revealing insights into the drug's metabolic pathways and the impact of genetic and environmental factors. This approach has implications for understanding drug metabolism and identifying biomarkers for drug-induced liver injury (Coen, 2015).

Detoxification and Bioaugmentation in Environmental Science Studies on the detoxification potential of Ensifer sp. for acetaminophen and its derivatives highlight the capability of certain microbes to degrade pharmaceutical contaminants, offering a biological approach to treat wastewater and reduce ecological risks (Park & Oh, 2020).

Chemoselective Synthesis Research into the chemoselective acetylation of 2-aminophenol using immobilized lipase explores efficient methods for synthesizing intermediates for antimalarial drugs, demonstrating the importance of enzyme-catalyzed reactions in pharmaceutical synthesis (Magadum & Yadav, 2018).

Pharmaceutical Pollutant Interaction with Plants Investigations into the effects of acetaminophen on Brassica juncea L. Czern. explore how pharmaceutical pollutants interact with plants, including uptake, translocation, and induced defense pathways. This research is crucial for understanding the environmental impact of pharmaceuticals on plant life (Bartha et al., 2010).

properties

IUPAC Name

2-[4-(2-aminoethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4H,5-7,11H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHOBUHNUIBRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Aminoethoxy)phenyl]acetamide

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